4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde
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Overview
Description
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C14H19FO2 It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluoro group at the 4-position and a hexyloxy methyl group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde can be achieved through a multi-step process. One common method involves the alkylation of 4-fluorobenzaldehyde with n-hexyloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4-Fluoro-2-[(n-hexyloxy)methyl]benzoic acid.
Reduction: 4-Fluoro-2-[(n-hexyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: Research into fluorinated benzaldehydes includes their potential use as intermediates in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde depends on the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution, the fluoro group is displaced by a nucleophile through a mechanism involving the formation of a Meisenheimer complex. The aldehyde group can participate in various reactions, including nucleophilic addition and condensation reactions, where it acts as an electrophile.
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Lacks the hexyloxy methyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-[(n-Hexyloxy)methyl]benzaldehyde: Lacks the fluoro group, which may affect its reactivity and the types of reactions it can undergo.
4-Chloro-2-[(n-hexyloxy)methyl]benzaldehyde: Similar structure but with a chloro group instead of a fluoro group, which can influence its reactivity and the conditions required for substitution reactions.
Uniqueness: 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde is unique due to the presence of both a fluoro group and a hexyloxy methyl group, which impart distinct chemical properties and reactivity. The fluoro group enhances the compound’s stability and can influence its electronic properties, while the hexyloxy methyl group increases its hydrophobicity and potential interactions with biological membranes.
Properties
IUPAC Name |
4-fluoro-2-(hexoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-2-3-4-5-8-17-11-13-9-14(15)7-6-12(13)10-16/h6-7,9-10H,2-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJHHRHFYWCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=C(C=CC(=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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